3-Fluoro-5-methylbenzoyl chloride
Overview
Description
3-Fluoro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-fluoro-5-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C8H7FO2} + \text{SOCl2} \rightarrow \text{C8H6ClFO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-fluoro-5-methylbenzoic acid.
Reduction: It can be reduced to 3-fluoro-5-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) under basic conditions.
Hydrolysis: Water (H2O) or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-Fluoro-5-methylbenzoic acid: Formed by hydrolysis.
3-Fluoro-5-methylbenzyl alcohol: Formed by reduction
Scientific Research Applications
3-Fluoro-5-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents due to its ability to form bioactive molecules.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mechanism of Action
The mechanism of action of 3-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzoyl chloride: Similar structure but with different substitution pattern.
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Contains an additional trifluoromethyl group.
3-Chloro-5-methylbenzoyl chloride: Chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-5-methylbenzoyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of reactions it can undergo, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-fluoro-5-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPKRATPLHNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392848 | |
Record name | 3-Fluoro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-77-4 | |
Record name | 3-Fluoro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.